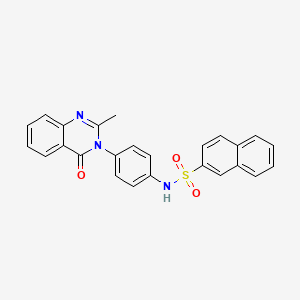
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)naphthalene-2-sulfonamide
描述
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)naphthalene-2-sulfonamide, also known as MNK1/2 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects . These activities suggest that quinazolinones may interact with a variety of molecular targets.
Mode of Action
The mode of action of quinazolinones generally depends on their structure . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Quinazolinones have been shown to exhibit a wide range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
实验室实验的优点和局限性
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)naphthalene-2-sulfonamide has several advantages for lab experiments. The compound is highly selective for this compound/2 and does not inhibit other kinases, which reduces the risk of off-target effects. Additionally, the compound has good pharmacokinetic properties, which allows for easy administration in animal models. However, the compound has some limitations for lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the compound has low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)naphthalene-2-sulfonamide has several potential future directions for research. One potential direction is to explore the therapeutic potential of the compound in various cancer models. This compound/2 inhibitors have been shown to have anti-tumor effects in various cancer models, and further research is needed to determine the efficacy of this compound in different types of cancer. Another potential direction is to investigate the role of this compound/2 in neurodegenerative disorders such as Alzheimer's disease. This compound/2 inhibitors have been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to determine the potential therapeutic applications of this compound in this area. Additionally, further research is needed to optimize the synthesis and pharmacokinetic properties of the compound to improve its potential therapeutic applications.
科学研究应用
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)naphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of this compound/2, which is a kinase that plays a crucial role in the regulation of protein synthesis and inflammation. This compound/2 inhibitors have been shown to have anti-tumor effects in various cancer models by inhibiting the translation of oncogenic proteins. Additionally, this compound/2 inhibitors have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-17-26-24-9-5-4-8-23(24)25(29)28(17)21-13-11-20(12-14-21)27-32(30,31)22-15-10-18-6-2-3-7-19(18)16-22/h2-16,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJNIGBSHVNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide](/img/structure/B3298782.png)

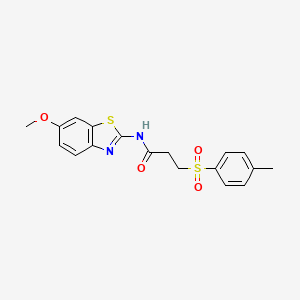
![6-Acetyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3298796.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B3298804.png)
![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3298805.png)
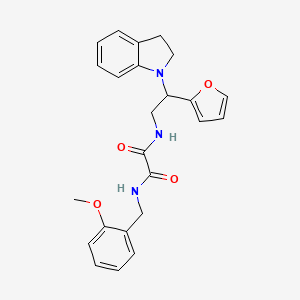
![N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B3298836.png)
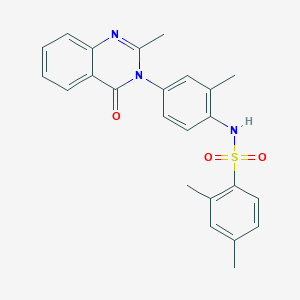

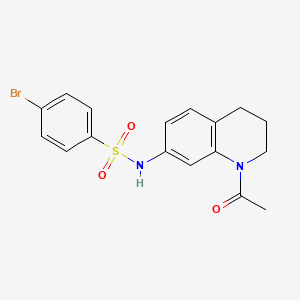
![8-((2,5-Dimethylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298866.png)
![4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298870.png)
